REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[N+:10]([O-])=O)=[C:4]([O:13][CH3:14])[CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[C:4]([O:13][CH3:14])[CH:3]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)\C=C\[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4588 μL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warming to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 174 μL of water, 174 μL of 15% NaOH and 522 μL water
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
ethyl acetate and MgSO4 was added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)CCN)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.862 mmol | |
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 75.1% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |